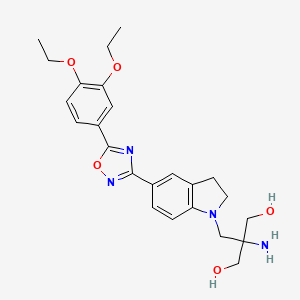

![molecular formula C24H27F2N3O2 B10836952 4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide](/img/structure/B10836952.png)

4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

US9127005, P2Bは、抗ウイルス特性で知られる低分子薬です。これは、さまざまな細胞プロセスに関与する酵素であるホスホリパーゼDの選択的阻害剤です。 この化合物は、特に抗ウイルス療法において、治療応用において潜在的な可能性を示しています .

準備方法

US9127005, P2Bの調製には、いくつかの合成経路が含まれます。一般的な方法の1つは、結晶化技術を使用して高純度を実現することです。 このプロセスには、化合物が90%以上の純度レベルに達することを保証する分離および精製工程が含まれます . 産業生産方法も、再現性があり、簡便な操作を通じて、高純度と品質を維持することに重点を置いています。

化学反応の分析

US9127005, P2Bは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

US9127005, P2Bは、幅広い科学研究用途を持っています。

化学: これは、さまざまな化学反応における選択的阻害剤として使用されます。

生物学: これは、ホスホリパーゼDを含む細胞プロセスを研究する上で役割を果たします。

医学: これは、特に抗ウイルス療法において、潜在的な治療応用を持っています。

科学的研究の応用

US9127005, P2B has a wide range of scientific research applications:

Chemistry: It is used as a selective inhibitor in various chemical reactions.

Biology: It plays a role in studying cellular processes involving phospholipase D.

Medicine: It has potential therapeutic applications, particularly in antiviral therapies.

Industry: It is used in the development of antiviral drugs and other pharmaceutical products

作用機序

US9127005, P2Bの作用機序は、ホスホリパーゼDの阻害を伴います。この酵素は、ホスファチジルコリンの加水分解を触媒して、ホスファチジン酸とコリンを生成します。 この酵素を阻害することにより、US9127005, P2Bは、さまざまな細胞プロセスを阻害し、その抗ウイルス効果につながります .

類似化合物との比較

US9127005, P2Bは、ホスホリパーゼDの選択的阻害によりユニークです。類似の化合物には以下が含まれます。

- SCHEMBL12965084

- CHEMBL3910701

- BDBM179743

特性

分子式 |

C24H27F2N3O2 |

|---|---|

分子量 |

427.5 g/mol |

IUPAC名 |

4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |

InChI |

InChI=1S/C24H27F2N3O2/c1-16(28-22(30)18-4-8-20(26)9-5-18)15-29-12-10-24(11-13-29)21(14-27-23(24)31)17-2-6-19(25)7-3-17/h2-9,16,21H,10-15H2,1H3,(H,27,31)(H,28,30)/t16-,21?/m0/s1 |

InChIキー |

ZRRZCDIHCHFDRR-BJQOMGFOSA-N |

異性体SMILES |

C[C@@H](CN1CCC2(CC1)C(CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |

正規SMILES |

CC(CN1CCC2(CC1)C(CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

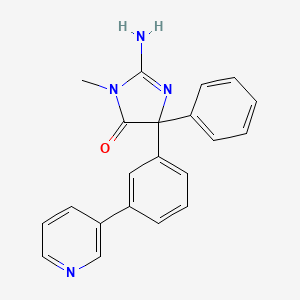

![5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B10836886.png)

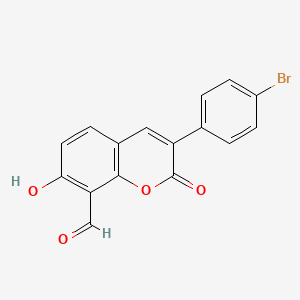

![2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)

![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)

![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)

![N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10836917.png)

![1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid](/img/structure/B10836921.png)

![1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea](/img/structure/B10836922.png)

![1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone](/img/structure/B10836932.png)

![5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10836933.png)

![3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid](/img/structure/B10836938.png)

![(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid](/img/structure/B10836939.png)